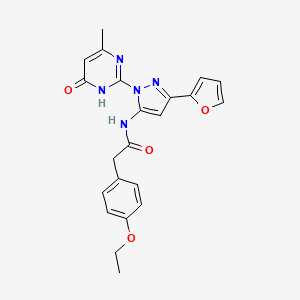

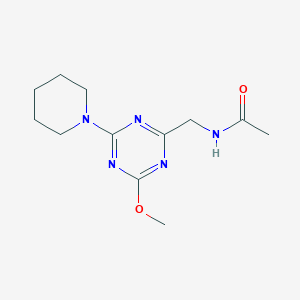

3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NPC, and it is a pyrazole derivative that has been synthesized using a variety of methods. NPC has been shown to have a number of biochemical and physiological effects, and it may have potential applications in a range of fields.

Scientific Research Applications

Synthesis and Characterization

- Derivative Synthesis : The study by Kasımoğulları, Maden, and Mert (2012) synthesized new derivatives of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. These derivatives were obtained by reacting the acid with SOCl2 to form acyl chlorides, followed by various diamines and diols to produce bis-carboxamide and β-hydroxy ester derivatives. The compounds' structures were elucidated using FT-IR, 1H NMR, 13C NMR, and elemental analysis methods, highlighting the compound's versatility in forming structurally diverse derivatives Kasımoğulları, Maden, & Mert, 2012.

Materials Science Applications

- Metal Complexes : Gong et al. (2011) prepared eight new metal complexes using phenyl substituted pyrazole carboxylic acids, demonstrating the compound's ability to form complexes with monomeric structures, 1-D zig-zag chains, and 3-D frameworks. These complexes were linked into supramolecular networks through hydrogen bonding and aromatic π–π stacking interactions, showing potential applications in materials science for constructing complex structures Gong et al., 2011.

Chemical Transformations

- Azo/azo-enol Transformation : Qian et al. (2019) synthesized isomeric heterocyclic dyes by diazotization reactions involving the common 1-phenyl-3-methyl-5-pyrazolone coupling component. The study revealed the introduction of additional carboxyl and hydroxyl groups in the phenyl ring, making them multidentate chelating ligands. This research provides insights into the compound's utility in developing dyes with different structural diversities and photophysical properties Qian et al., 2019.

properties

IUPAC Name |

3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4/c20-16(21)14-10-18(12-6-2-1-3-7-12)17-15(14)11-5-4-8-13(9-11)19(22)23/h1-10H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMUWYYQNULYQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2918784.png)

![4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2918786.png)

![5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2918787.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2918788.png)

![3-isopropylindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2918797.png)